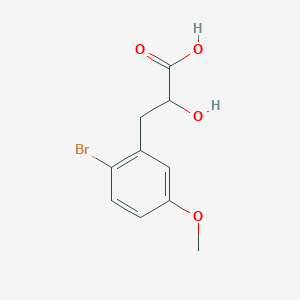
3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid: 2-bromo-5-methoxyphenylglycolic acid , is an organic compound with the chemical formula C9H9BrO4. It belongs to the class of phenylglycolic acids and contains both a carboxylic acid group and a hydroxyl group. The compound’s systematic name reflects its structure: a hydroxypropanoic acid derivative substituted with a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring .
Preparation Methods
Synthetic Routes: The synthesis of 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid involves several steps. One common synthetic route starts with the bromination of 2-methoxyphenylboronic acid using a brominating agent. The resulting bromo compound is then subjected to hydrolysis to yield the target compound . Specific reaction conditions and reagents may vary depending on the synthetic approach.
Industrial Production Methods: While there is no large-scale industrial production of this compound, it can be synthesized in research laboratories for various applications.
Chemical Reactions Analysis
Reactivity: 3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding phenylglycolic acid.
Protodeboronation: In some cases, boronic acids can undergo protodeboronation, releasing the hydroxyl group .
Brominating Agents: Used for bromination of the precursor compound.
Hydrolytic Conditions: Acidic or basic hydrolysis conditions.
Base-Catalyzed Protodeboronation: To remove the boron group.
Major Products: The major product of the hydrolysis reaction is this compound itself.
Scientific Research Applications
This compound finds applications in various scientific fields:
Medicine: It may be investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Researchers use it as a building block for more complex molecules.
Biological Studies: It could serve as a probe in biological studies.
Mechanism of Action
The precise mechanism of action for 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid remains an area of ongoing research. Its effects may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While this compound is relatively unique due to its specific substitution pattern, similar compounds include:
2-Methoxyphenylboronic acid: A related boronic acid with a methoxy group at the 2-position .
5-Bromo-2-methoxyphenylboronic acid: Another brominated derivative of 2-methoxyphenylboronic acid .
Biological Activity
3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C10H11BrO4
- Molecular Weight : 277.10 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and pain modulation.
Inhibition Studies
- Acetylcholinesterase (AChE) Inhibition : Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on AChE, which is crucial for neurotransmitter regulation in the nervous system .
- Cyclooxygenase (COX) Inhibition : The compound has been evaluated for its anti-inflammatory properties by inhibiting COX enzymes, which play a key role in the inflammatory response. Preliminary data suggest it may serve as a potential analgesic agent .
Biological Activity Data
The following table summarizes the biological activities and IC50 values associated with this compound and related compounds:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers and pain responses compared to control groups.
- Methodology : The compound was administered at varying doses, and serum levels of inflammatory cytokines were measured.
- Results : A dose-dependent decrease in pro-inflammatory cytokines was observed.
-
Neuroprotective Effects : Another study explored the neuroprotective potential of the compound against neurodegenerative diseases.
- Methodology : Neuronal cell lines were treated with the compound, followed by assessment of cell viability and apoptosis markers.
- Results : The compound exhibited protective effects against oxidative stress-induced cell death.
Research Findings
Recent research highlights the potential therapeutic applications of this compound:
- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Potential for Drug Development : Given its diverse biological activities, there is ongoing research into its use as a lead compound for developing new anti-inflammatory and neuroprotective drugs.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
HPXLETFOIMLREL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















